Isodemethylwedelolactone

Descripción general

Descripción

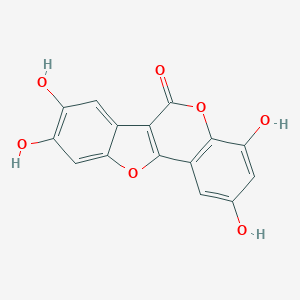

Isodemethylwedelolactone (C₁₅H₈O₇, molecular weight: 300.22) is a coumestan derivative first isolated from Eclipta prostrata L. (syn. Eclipta alba), a plant widely used in traditional medicine for its hepatoprotective, anti-inflammatory, and hematological properties . Structurally characterized by a polyhydroxybenzofuran core, it exists as a light gray amorphous powder with a melting point exceeding 360°C . Its isolation and purification often employ advanced techniques such as ultra-high-pressure extraction (UHPE) and high-speed counter-current chromatography (HSCCC), yielding 0.7 mg/g under optimized conditions .

This compound is recognized for its clotting activity and hemolytic properties, distinguishing it from structurally similar compounds in E. prostrata . It is a key component in traditional Chinese medicine (TCM) formulations like Ankun Capsules and Hua Rong Oral Liquid, which target conditions such as menstrual disorders and liver ailments .

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas para la Isodemethylwedelolactona no están ampliamente documentadas. Su aislamiento de Eclipta alba involucra procesos de extracción y purificación.

Producción Industrial: Los métodos de producción a escala industrial para la Isodemethylwedelolactona son limitados debido a su origen natural. Los investigadores confían principalmente en técnicas de extracción de plantas para obtener este compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: La Isodemethylwedelolactona puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Transformaciones oxidativas de grupos funcionales.

Reducción: Reducción de grupos carbonilo u otras unidades funcionales.

Sustitución: Reacciones de sustitución en posiciones específicas.

Oxidación: Agentes oxidantes como permanganato de potasio (KMnO~4~) o peróxido de hidrógeno (H~2~O~2~).

Reducción: Agentes reductores como borohidruro de sodio (NaBH~4~) o hidruro de litio y aluminio (LiAlH~4~).

Sustitución: Diversos nucleófilos (por ejemplo, reactivos de Grignard, haluros de alquilo).

Productos Principales: Los productos específicos que se forman durante estas reacciones dependen de las condiciones de reacción y los materiales de partida. La estructura de la Isodemethylwedelolactona ofrece oportunidades para diversas modificaciones de grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmacological Properties

IDWL exhibits a range of pharmacological activities, making it a subject of interest in various fields of medical research:

- Antioxidant Activity : Studies show that IDWL can restore antioxidant enzymes and suppress oxidative stress, which is crucial in preventing cellular damage linked to various diseases .

- Anti-inflammatory Effects : Similar to its parent compound, wedelolactone, IDWL has demonstrated the ability to inhibit inflammatory pathways, particularly by suppressing nuclear factor kappa B (NF-kB) activation .

- Anticancer Potential : Research indicates that IDWL may possess anticancer properties, especially in breast cancer models. It has been shown to induce apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapeutics .

Therapeutic Applications

The therapeutic implications of IDWL are vast and varied:

- Dermatological Uses : Due to its anti-inflammatory and antioxidant properties, IDWL is being explored for use in skincare formulations aimed at reducing skin inflammation and promoting healing .

- Neuroprotective Effects : Emerging studies suggest that IDWL may have neuroprotective effects against conditions like Parkinson's disease by mitigating oxidative stress .

- Hepatoprotective Effects : IDWL has been noted for its potential to protect liver cells from damage caused by toxins and diseases, suggesting a role in liver health management .

Table 1: Summary of Key Studies on Isodemethylwedelolactone

Mecanismo De Acción

El mecanismo exacto por el cual la Isodemethylwedelolactona ejerce sus efectos sigue siendo un área de investigación activa. Es probable que interactúe con objetivos moleculares específicos o vías de señalización, afectando los procesos celulares.

Comparación Con Compuestos Similares

Structural Analogues in Eclipta prostrata

Isodemethylwedelolactone belongs to a family of coumestan derivatives, including wedelolactone and demethylwedelolactone , which share a benzofuran backbone but differ in hydroxyl and methyl group substitutions (Table 1).

Table 1: Structural and Pharmacological Comparison of Coumestan Derivatives

Key Differences :

- Structural : this compound lacks the methyl group present in wedelolactone, altering its solubility and bioactivity .

- Extraction Efficiency : Wedelolactone is extracted at higher yields (2.4 mg/g vs. 0.7 mg/g for this compound) under identical UHPE conditions .

- Pharmacological: While wedelolactone is renowned for liver protection, this compound exhibits stronger procoagulant effects .

Extraction and Purification Methods

This compound and wedelolactone are co-extracted using methanol-based solvents, but their separation requires HSCCC with a petroleum ether–ethyl acetate–methanol–water system (3:7:5:5 v/v), achieving >95% purity for both compounds .

Actividad Biológica

Isodemethylwedelolactone (IDWL) is a bioactive compound derived from Eclipta alba, a plant known for its diverse medicinal properties. This article delves into the biological activities associated with IDWL, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of wedelolactone, which is recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties. The compound has garnered attention in recent years due to its potential in various therapeutic contexts.

1. Anti-Inflammatory Effects

IDWL exhibits significant anti-inflammatory properties. Studies have shown that it can suppress the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. This suppression helps mitigate inflammation in various cellular models, particularly in human keratinocytes exposed to UV-B radiation .

2. Antioxidant Activity

The antioxidant capacity of IDWL has been demonstrated through various assays. It effectively restores antioxidant enzyme levels and reduces oxidative stress markers in cells. This property is crucial for protecting cells from damage induced by reactive oxygen species (ROS) .

3. Cytotoxicity and Cancer Research

Research indicates that IDWL possesses cytotoxic effects against several cancer cell lines. For instance, it has shown lower IC50 values compared to standard chemotherapeutics, indicating a potential role as an anticancer agent . In vitro studies have reported IC50 values for IDWL that suggest it is less toxic than some conventional drugs while still being effective against cancer cells .

The biological activities of IDWL are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : IDWL reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, contributing to its anti-inflammatory effects.

- Modulation of Signaling Pathways : The compound interferes with key signaling pathways involved in inflammation and cell survival, including MAPK and PI3K/Akt pathways .

- Induction of Apoptosis : In cancer cells, IDWL promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of wedelolactone derivatives, including IDWL, demonstrated their ability to alleviate symptoms associated with parkinsonism by reducing oxidative stress in neuronal cells . This highlights the potential for IDWL in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary natural sources of Isodemethylwedelolactone, and how can their presence be validated in plant extracts?

this compound is primarily isolated from Eclipta prostrata L. (墨旱莲), a herb used in traditional Chinese medicine (TCM). To validate its presence, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Cross-referencing with authenticated botanical standards and spiking experiments can enhance reliability .

Q. What analytical techniques are recommended for quantifying this compound in complex herbal matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity in detecting low-abundance compounds. For routine analysis, HPLC-UV with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is effective. Method validation should include linearity (R² > 0.99), recovery rates (85–115%), and limits of detection/quantification (LOD/LOQ) .

Q. What in vitro models are appropriate for preliminary screening of this compound's anti-inflammatory activity?

Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are widely used. Measure secreted cytokines (e.g., TNF-α, IL-6) via ELISA and assess NF-κB pathway inhibition using western blotting. Include positive controls (e.g., dexamethasone) and normalize data to cell viability (MTT assay) .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across studies using different extraction methods for this compound?

Contradictions often arise from variations in solvent polarity (e.g., methanol vs. ethanol), extraction time, or temperature. To reconcile discrepancies, standardize protocols using guidelines like the European Pharmacopoeia. Compare bioactivity across extracts using orthogonal assays (e.g., antioxidant [DPPH] vs. anti-inflammatory [LPS-induced models]) and quantify purity via HPLC .

Q. What strategies are effective for integrating transcriptomic and metabolomic data to study this compound's effects on hepatic pathways?

Combine RNA sequencing (transcriptomics) with LC-MS-based metabolomics to identify perturbed pathways (e.g., CYP450 enzymes, glutathione metabolism). Use bioinformatics tools like KEGG pathway analysis and weighted gene co-expression networks (WGCNA) to link gene expression changes with metabolite shifts. Validate findings using siRNA knockdown or CRISPR-Cas9 models .

Q. How can synergistic interactions between this compound and co-occurring compounds in TCM formulations be evaluated?

Employ combination index (CI) methods via the Chou-Talalay equation to quantify synergism (CI < 1) or antagonism (CI > 1). Isobolographic analysis can further validate interactions. For example, in formulations like 甲亢灵颗粒, test isolated compounds vs. whole extracts to identify matrix effects .

Q. What computational approaches predict this compound's molecular targets and off-target effects?

Use molecular docking (AutoDock Vina) to screen against target libraries (e.g., kinases, GPCRs). Molecular dynamics simulations (GROMACS) assess binding stability. Chemoinformatics tools (SwissTargetPrediction) predict off-target interactions. Validate predictions with in vitro binding assays (SPR, ITC) .

Q. How should pharmacokinetic modeling be applied to predict this compound's in vivo efficacy?

Develop a compartmental model (e.g., two-compartment) using plasma concentration-time data from rodent studies. Calculate bioavailability (F%) via AUC comparisons (IV vs. oral administration). Incorporate hepatic first-pass metabolism and protein binding rates to refine predictions. Validate with tissue distribution studies .

Q. Methodological Considerations

Q. What are the standard protocols for ensuring the stability of this compound during experimental storage?

Store lyophilized compounds at -80°C under nitrogen to prevent oxidation. For solutions, use amber vials at -20°C and avoid freeze-thaw cycles. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV .

Q. How to design dose-response studies for this compound in preclinical models of fibrosis?

Use a log-scale dose range (e.g., 1–100 mg/kg) in rodent models (CCl4-induced fibrosis). Assess collagen deposition (Masson’s trichrome staining) and serum markers (hyaluronic acid, TGF-β1). Include a positive control (e.g., pirfenidone) and statistical power analysis (n ≥ 6/group) to ensure reproducibility .

Propiedades

IUPAC Name |

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEHELRBTWMPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.